molecular formula C5H6N2OS B3086753 N-Hydroxythiophene-2-carboximidamide CAS No. 1164246-20-1

N-Hydroxythiophene-2-carboximidamide

Cat. No.: B3086753
CAS No.: 1164246-20-1
M. Wt: 142.18 g/mol
InChI Key: NKMNPRXPUZINOM-UHFFFAOYSA-N
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Description

N-Hydroxythiophene-2-carboximidamide is a useful research compound. Its molecular formula is C5H6N2OS and its molecular weight is 142.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

N-Hydroxythiophene-2-carboximidamide plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as oxidoreductases and transferases, influencing their activity. The compound’s ability to form hydrogen bonds and its structural similarity to natural substrates allow it to act as an inhibitor or activator in enzymatic reactions. For instance, this compound can inhibit certain proteases by binding to their active sites, thereby modulating protein degradation pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression patterns and cellular metabolism. For example, in cancer cells, this compound has been found to induce apoptosis by activating caspases and downregulating anti-apoptotic proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Additionally, this compound can influence gene expression by interacting with transcription factors and modifying their activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing antioxidant defenses and reducing inflammation. At high doses, it can become toxic, leading to adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcomes without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It can affect the levels of various metabolites, influencing pathways such as glycolysis and the tricarboxylic acid cycle. The compound’s interactions with metabolic enzymes can lead to changes in energy production and cellular respiration .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For example, it may be actively transported into mitochondria, where it can exert its effects on mitochondrial function and energy metabolism .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. In mitochondria, for instance, this compound can influence oxidative phosphorylation and reactive oxygen species production .

Properties

CAS No.

1164246-20-1

Molecular Formula

C5H6N2OS

Molecular Weight

142.18 g/mol

IUPAC Name

N'-hydroxythiophene-2-carboximidamide

InChI

InChI=1S/C5H6N2OS/c6-5(7-8)4-2-1-3-9-4/h1-3,8H,(H2,6,7)

InChI Key

NKMNPRXPUZINOM-UHFFFAOYSA-N

Isomeric SMILES

C1=CSC(=C1)/C(=N\O)/N

SMILES

C1=CSC(=C1)C(=NO)N

Canonical SMILES

C1=CSC(=C1)C(=NO)N

Pictograms

Corrosive; Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Hydroxythiophene-2-carboximidamide
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.